molecular formula C12H16BrN B1517748 1-(3-Bromophenyl)cyclohexan-1-amine CAS No. 676135-77-6

1-(3-Bromophenyl)cyclohexan-1-amine

Cat. No.: B1517748
CAS No.: 676135-77-6
M. Wt: 254.17 g/mol
InChI Key: GXIJPEOUTSNTTJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol . It belongs to a class of brominated aromatic compounds featuring a cyclohexylamine core, a structure frequently explored in medicinal chemistry for the development of bioactive molecules. The presence of both a bromine atom and an amine group on a sterically distinct scaffold makes this compound a versatile building block (synthon) in organic synthesis and drug discovery research . The bromine substituent serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Negishi coupling, enabling the construction of more complex molecular architectures . Researchers utilize such bromo-phenyl cyclohexylamine derivatives as key intermediates in the synthesis of potential pharmacologically active compounds . For instance, structurally similar arylacetamide and spirocyclic compounds have been investigated for their activity as agonists for Formyl Peptide Receptors (FPRs), which play an essential role in the regulation of endogenous inflammation and immunity . As a supplier, we provide this high-purity compound to support advanced scientific investigations. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-(3-bromophenyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIJPEOUTSNTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1 3 Bromophenyl Cyclohexan 1 Amine

Reactions at the Amine Functionality

The primary amine group is a nucleophilic center and readily participates in a variety of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.

N-Alkylation: The primary amine of 1-(3-bromophenyl)cyclohexan-1-amine can undergo N-alkylation with alkyl halides to form secondary and tertiary amines. jkchemical.comwikipedia.org This reaction typically proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. jkchemical.com However, these reactions can sometimes lead to a mixture of products due to multiple alkylations. jkchemical.com For the synthesis of mono-alkylated products, specific strategies, such as using the amine hydrobromide salt and a base, can be employed to achieve selective N-alkylation. rsc.org

N-Acylation: N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides to form amides. masterorganicchemistry.com This is a common and efficient method for creating a stable amide bond. masterorganicchemistry.com The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. masterorganicchemistry.com Friedel-Crafts acylation reactions have also been documented with related bromophenyl compounds, indicating the possibility of intramolecular cyclization under certain conditions. rsc.orgresearchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reactant 1 Reactant 2 Product Type Reaction Conditions Reference
Primary Amine Alkyl Halide Secondary/Tertiary Amine Base, various solvents researchgate.net
Primary Amine Acyl Chloride Amide Typically mild conditions masterorganicchemistry.com
Primary Amine Acid Anhydride Amide Mild conditions masterorganicchemistry.com

Formation of Amides, Sulfonamides, and Related Derivatives

The primary amine of this compound is a key functional group for the synthesis of various derivatives, including amides and sulfonamides. lumenlearning.comlibretexts.org

Amides: As mentioned, amides are readily formed from the reaction of the amine with carboxylic acids or their derivatives. lumenlearning.comlibretexts.orglibretexts.org These reactions are fundamental in organic synthesis and are often catalyzed or promoted by coupling agents to facilitate the formation of the amide bond under mild conditions. libretexts.org

Sulfonamides: The synthesis of sulfonamides can be achieved by reacting the amine with a sulfonyl chloride in the presence of a base. organic-chemistry.org This reaction is a reliable method for introducing a sulfonamide moiety, which is a significant functional group in medicinal chemistry. nih.govresearchgate.net More contemporary methods involve one-pot syntheses from unactivated acids and amines, showcasing the evolution of synthetic strategies. researchgate.netprinceton.edu

Table 2: Synthesis of Amide and Sulfonamide Derivatives

Starting Material Reagent Product Significance Reference
This compound Carboxylic Acid/Derivative Amide Building blocks in organic synthesis lumenlearning.comlibretexts.org
This compound Sulfonyl Chloride Sulfonamide Important pharmacophore nih.govnih.gov

Derivatization for Spectroscopic Probes or Ligand Scaffolds

The amine functionality serves as a versatile handle for the introduction of moieties that can act as spectroscopic probes or as part of a larger ligand scaffold. Derivatization can be designed to introduce fluorophores or other reporter groups, allowing the resulting molecule to be used in various analytical and biological studies. For instance, three-component derivatization protocols have been developed to determine the enantiopurity of related amines using NMR spectroscopy. bath.ac.uk The ability to form complexes and the steric and electronic properties of the resulting derivatives make them suitable candidates for the development of novel ligands for catalysis or molecular recognition.

Reactions at the Bromoaryl Moiety

The bromine atom on the phenyl ring is a key site for transformations, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The bromoaryl group of this compound is an excellent substrate for these reactions, allowing for the introduction of a wide variety of substituents at the 3-position of the phenyl ring. researchgate.net

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction that pairs an organoboron compound with an organic halide. nobelprize.orglibretexts.org In the case of this compound, the bromoaryl moiety can be coupled with various arylboronic acids or their esters to form biaryl structures. libretexts.org This reaction typically proceeds in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orgyoutube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a valuable method for the synthesis of complex molecules. nobelprize.orgnih.govnih.gov

Table 3: Suzuki-Miyaura Coupling of this compound

Reactant 1 Reactant 2 Catalyst Base Product Reference
This compound Arylboronic Acid Pd(0) complex Various (e.g., K2CO3, Cs2CO3) 1-(3-Arylphenyl)cyclohexan-1-amine nobelprize.orglibretexts.org

Metal-Halogen Exchange Reactions for Further Derivatization

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, this typically involves reacting the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgstackexchange.com This exchange replaces the bromine atom with lithium, generating a highly reactive aryllithium intermediate.

This lithiated species is a potent nucleophile and can be reacted with a wide array of electrophiles to introduce diverse functional groups onto the phenyl ring. The rate of exchange generally follows the trend I > Br > Cl. princeton.edu The reaction is often very fast and is typically conducted at low temperatures in an inert solvent like THF or diethyl ether to prevent side reactions. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) on Activated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike many nucleophilic substitution reactions, the SNAr mechanism involves an addition-elimination sequence, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com In the case of this compound, the bromine atom is in the meta position relative to the cyclohexylamine (B46788) substituent, and there are no strong electron-withdrawing groups on the ring. Therefore, this compound is generally not expected to undergo SNAr reactions under standard conditions. masterorganicchemistry.comfishersci.co.uk For such a reaction to be feasible, additional activating groups would need to be introduced onto the phenyl ring.

Cyclohexane (B81311) Ring Transformations and Functionalization

The cyclohexane portion of this compound also presents opportunities for chemical modification, including stereochemical control and oxidation or reduction of the ring system.

Stereochemical Transformations and Control

The core structure of this compound is achiral as the C1 carbon is not a stereocenter. However, transformations of the cyclohexane ring can introduce chirality. For instance, reactions that functionalize the ring at positions other than C1 can lead to the formation of stereoisomers.

The synthesis of specific stereoisomers of substituted cyclohexylamines often requires stereocontrolled methods. beilstein-journals.org For example, catalytic hydrogenation of a substituted aniline (B41778) can lead to a mixture of cis and trans isomers of the corresponding cyclohexylamine, with the ratio depending on the catalyst and reaction conditions. mdpi.com The development of enantioselective syntheses for chiral cyclohexane derivatives is an active area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. mdpi.comrsc.org

Oxidation and Reduction Pathways of the Cyclohexane Ring System

The cyclohexane ring in this compound is a saturated carbocyclic system and is generally resistant to oxidation under mild conditions. However, more forceful oxidation could potentially lead to the formation of cyclohexanone (B45756) or ring-opened products.

Conversely, the aromatic phenyl ring can be reduced. Catalytic hydrogenation is a common method for the reduction of aromatic rings to their corresponding cycloalkanes. mdpi.com Applying this to this compound could, under appropriate catalytic conditions (e.g., using rhodium or ruthenium catalysts), lead to the reduction of the phenyl ring to a cyclohexyl ring, yielding a bis(cyclohexyl)amine derivative. rsc.org The conditions for such a hydrogenation would need to be carefully selected to avoid de-bromination. Birch reduction offers an alternative pathway to produce a cyclohexadiene derivative. beilstein-journals.org

Mechanistic Investigations of Key Reactions

The formation of this compound and its subsequent reactions are underpinned by fundamental principles of organic chemistry, including nucleophilic addition and the chemistry of organometallic reagents. Mechanistic investigations, combining experimental evidence with computational modeling, are crucial for a comprehensive understanding of these processes.

Reaction Pathway Elucidation and Transition State Analysis

The primary route for the synthesis of this compound involves a multi-step sequence. While specific studies exclusively detailing the reaction pathway for this exact molecule are not extensively documented in publicly available literature, a scientifically sound pathway can be elucidated based on well-established reactions of analogous arylcyclohexylamines.

The most probable synthetic pathway commences with the reaction between cyclohexanone and a primary amine (or ammonia) to form an imine intermediate, specifically a cyclohexanimine. This initial step is a classic nucleophilic addition to a carbonyl group, followed by dehydration. The subsequent and most critical step is the nucleophilic addition of a Grignard reagent, 3-bromophenylmagnesium bromide, to the electrophilic carbon of the imine double bond.

Reaction Pathway:

Imine Formation: Cyclohexanone reacts with an amine source (e.g., ammonia) under conditions that facilitate the removal of water, leading to the formation of a cyclohexanimine intermediate. This reaction is typically reversible and acid-catalyzed.

Grignard Reaction: The 3-bromophenylmagnesium bromide, a potent nucleophile, attacks the imine carbon. This step results in the formation of a magnesium salt of the final product.

Workup: An acidic workup is then employed to protonate the resulting magnesium salt, yielding the final product, this compound.

Transition State Analysis:

Computational studies on analogous Grignard additions to ketones and imines provide insights into the likely transition state for the key C-C bond-forming step. The transition state is believed to involve a four-centered or six-centered cyclic arrangement, depending on the specific Grignard reagent and solvent system. nih.gov In the case of the addition of 3-bromophenylmagnesium bromide to the cyclohexanimine, the transition state would involve the coordination of the magnesium atom to the imine nitrogen, facilitating the transfer of the 3-bromophenyl group to the imine carbon.

The energy profile of this reaction is characterized by an initial coordination of the Grignard reagent to the imine, followed by the energy barrier of the transition state for the nucleophilic addition, and finally leading to the more stable magnesium salt intermediate.

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are vital for confirming the proposed reaction mechanism. For the synthesis of this compound, two primary intermediates are of interest: the cyclohexanimine and the magnesium salt formed after the Grignard addition.

Cyclohexanimine Intermediate:

The formation of the imine intermediate from cyclohexanone and an amine is a well-established reaction. This intermediate can, in principle, be isolated and characterized using standard spectroscopic techniques.

Spectroscopic Data for a Generic Cyclohexanimine Intermediate
Technique Expected Observation
Infrared (IR) SpectroscopyA characteristic C=N stretching vibration in the region of 1640-1690 cm⁻¹, and the absence of the C=O stretch from the starting cyclohexanone (around 1715 cm⁻¹).
¹H Nuclear Magnetic Resonance (NMR) SpectroscopySignals corresponding to the protons on the cyclohexane ring, with those alpha to the imine carbon being deshielded.
¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyA signal for the imine carbon (C=N) in the range of 165-180 ppm.
Mass Spectrometry (MS)A molecular ion peak corresponding to the mass of the cyclohexanimine.

Magnesium Salt Intermediate:

The magnesium salt formed after the Grignard reagent adds to the imine is a transient species and is typically not isolated. Its existence is inferred from the final product obtained after the workup. In-situ spectroscopic methods, such as low-temperature NMR or IR, could potentially be used to observe this intermediate. Computational modeling can also provide valuable information about its structure and stability. nih.gov The characterization of this intermediate would involve identifying the newly formed C-C bond and the N-Mg bond.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the chemical environment of each nucleus, their connectivity through chemical bonds, and their spatial proximity.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to map the intricate bonding network of 1-(3-Bromophenyl)cyclohexan-1-amine, a series of 2D NMR experiments are utilized. science.govsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.edu For this compound, COSY spectra would reveal correlations between the protons on the cyclohexyl ring, aiding in the assignment of adjacent methylene (B1212753) groups. For instance, the protons on C2 would show correlations to the protons on C3 and C6 of the cyclohexane (B81311) ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, directly linking the proton and carbon of that specific group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. In the case of this compound, NOESY could reveal through-space interactions between the protons of the amine group and specific protons on the cyclohexyl or phenyl rings, providing insights into the preferred orientation of these groups.

2D NMR Technique Information Gained Application to this compound
COSY ¹H-¹H correlations through bonds (J-coupling)Identifies neighboring protons on the cyclohexyl ring.
HMQC/HSQC ¹H-¹³C one-bond correlationsAssigns carbon signals based on attached protons.
HMBC ¹H-¹³C long-range correlations (2-3 bonds)Confirms connectivity between the phenyl ring, quaternary carbon, and cyclohexyl ring.
NOESY ¹H-¹H correlations through spaceElucidates the 3D arrangement and preferred conformation of the molecule.

Dynamic NMR for Conformational Analysis and Exchange Processes

The cyclohexyl ring in this compound is not static and can undergo conformational changes, primarily the chair-chair interconversion. Dynamic NMR (DNMR) is a technique used to study these types of exchange processes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the ring flip is fast, the signals for the axial and equatorial protons on the cyclohexyl ring may appear as averaged, broad peaks. As the temperature is lowered, the rate of interconversion slows down, and the individual signals for the axial and equatorial protons can be resolved. The temperature at which these signals coalesce can be used to calculate the energy barrier for the ring flip. This analysis provides valuable information about the conformational flexibility and the relative stability of the different chair conformations of the substituted cyclohexane ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₆BrN), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Ion Formula Calculated Monoisotopic Mass (Da)
[M]⁺ (with ⁷⁹Br)C₁₂H₁₆⁷⁹BrN253.0466
[M+2]⁺ (with ⁸¹Br)C₁₂H₁₆⁸¹BrN255.0446

Note: These are theoretical values. Experimental values from HRMS would be very close to these, confirming the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. ed.ac.uk The fragmentation patterns are often predictable and characteristic of certain functional groups and structural motifs.

For this compound, common fragmentation pathways would include:

Alpha-cleavage: A characteristic fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.orgmiamioh.edu In this case, cleavage of the C1-C2 or C1-C6 bond of the cyclohexyl ring would be expected.

Loss of the amine group: Fragmentation involving the loss of the NH₂ group is possible.

Cleavage of the phenyl-cyclohexyl bond: The bond connecting the bromophenyl ring and the cyclohexyl ring can cleave, leading to fragments corresponding to each of these moieties.

Fragmentation of the cyclohexyl ring: The cyclohexyl ring itself can undergo fragmentation, often through a retro-Diels-Alder type mechanism, especially after initial ring opening. researchgate.net

The analysis of these fragment ions in the MS/MS spectrum allows for the piecing together of the molecular structure, confirming the presence of the bromophenyl group, the cyclohexylamine (B46788) moiety, and their connectivity.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. rsc.org This technique requires the growth of a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice.

For this compound, an X-ray crystal structure would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state.

Intermolecular interactions: The presence of hydrogen bonding (e.g., involving the amine group) and other intermolecular forces that dictate the packing of the molecules in the crystal.

While no specific crystal structure data for this compound was found in the search results, the principles of the technique and the type of data it would yield are well-established for similar small molecules. researchgate.netmdpi.comresearchgate.net The data obtained from X-ray crystallography serves as the ultimate benchmark for confirming the molecular structure determined by other spectroscopic methods.

Parameter Information Provided by X-ray Crystallography
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths The distances between bonded atoms.
Bond Angles The angles formed by three connected atoms.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Intermolecular Contacts Distances between atoms of neighboring molecules, indicating hydrogen bonds, van der Waals forces, etc.

Absolute Configuration Determination of Chiral Enantiomers

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical analysis, particularly for compounds with potential biological activity. For chiral primary amines such as this compound, which possesses a stereocenter at the C1 position of the cyclohexane ring, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for this purpose.

A common strategy involves the use of chiral derivatizing agents (CDAs). These agents, which are themselves enantiomerically pure, react with the chiral amine to form diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be distinguished by NMR spectroscopy. One such class of agents is α-fluorinated phenylacetic phenylselenoesters (FPP). By reacting the chiral amine with both enantiomers of the CDA separately, two different diastereomeric products are formed. The differences in the chemical shifts of specific nuclei, particularly 19F, in the resulting diastereomers can be correlated to the absolute configuration of the original amine.

The process typically involves:

Reaction of the racemic or enantiomerically enriched amine with an (R)- and (S)-CDA.

Acquisition of NMR spectra (e.g., 19F NMR) for both resulting diastereomeric mixtures.

Comparison of the chemical shift differences (Δδ) between the diastereomers.

Correlation of these differences with established models or computational data (e.g., Density Functional Theory calculations) to assign the absolute configuration of the amine.

While this method is robust, potential challenges such as partial racemization during the derivatization step must be monitored, though it may not always impede the assignment of the absolute configuration from the major enantiomer's signals.

Co-crystal and Salt Form Analysis for Material Science Research

The solid-state properties of a chemical compound are fundamental to its application in material science and pharmaceuticals. For this compound, the presence of a primary amine group and a phenyl ring allows for the formation of salts and co-crystals. These crystalline forms can significantly alter the physicochemical properties of the compound, such as solubility, melting point, and stability, without changing the covalent structure of the molecule itself.

Co-crystals are multicomponent crystals where the components, an active pharmaceutical ingredient (API) and a co-former, are held together by non-covalent interactions, primarily hydrogen bonds. The amine group of this compound can act as a hydrogen bond donor, while the bromine atom and the π-system of the phenyl ring can act as acceptors, making it a suitable candidate for co-crystallization with various co-formers (e.g., carboxylic acids).

Salts are formed through the transfer of a proton from an acidic substance to a basic one. The primary amine group in this compound is basic and can be protonated by an acid to form a salt. The distinction between a co-crystal and a salt lies in the position of the proton; in a salt, there is a distinct proton transfer, whereas in a co-crystal, the components remain neutral.

The analysis of these forms is crucial for developing new materials with tailored properties. Techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and vibrational spectroscopy are used to identify and characterize these new solid phases. The formation of co-crystals and salts of this compound could be explored to enhance its properties for specific applications.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. For this compound, the spectra would be characterized by vibrations of the cyclohexane ring, the substituted phenyl ring, and the amine group.

The expected vibrational modes can be predicted by analyzing the characteristic frequencies of its constituent parts.

| Functional Group/Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | **Expected

Computational and Theoretical Investigations of 1 3 Bromophenyl Cyclohexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1-(3-Bromophenyl)cyclohexan-1-amine.

DFT calculations can be employed to optimize the ground state geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. For instance, a study on a different bromo-substituted heterocyclic compound used DFT to determine its optimized geometry, which was found to be in good agreement with experimental X-ray diffraction data. Similarly, for this compound, DFT could predict the orientation of the 3-bromophenyl group relative to the cyclohexylamine (B46788) moiety.

Furthermore, DFT is instrumental in locating and characterizing transition states, which are the energy maxima along a reaction coordinate. This is crucial for understanding reaction mechanisms and calculating activation energies. For example, in the context of its synthesis or degradation, DFT could elucidate the energy barriers for various potential pathways.

The electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Exemplary DFT-Calculated Electronic Properties for an Arylcyclohexylamine Derivative

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DInfluences intermolecular interactions and solubility

This table presents hypothetical data for an arylcyclohexylamine derivative to illustrate the type of information obtained from DFT calculations. Actual values for this compound would require specific calculations.

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for various molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate properties such as electron correlation energies, polarizabilities, and hyperpolarizabilities. For a molecule like this compound, these calculations could offer a more refined understanding of its electronic behavior and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

The static picture provided by quantum chemical calculations can be complemented by molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has a flexible cyclohexyl ring.

By simulating the molecule's dynamics, researchers can identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its conformation. A study on other cyclic compounds has shown that MD simulations can reveal the preferred conformations in different environments.

Furthermore, MD simulations can explicitly model the effects of a solvent, providing insights into how the molecule behaves in solution. This is essential for understanding its solubility and how it interacts with other molecules in a biological environment. The simulations can track the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell.

In Silico Modeling of Reaction Mechanisms and Catalytic Pathways

For instance, if this compound were to act as a catalyst or be modified by one, computational models could elucidate the catalytic cycle. This would involve identifying the binding of reactants, the chemical transformation steps, and the release of products. Such studies are invaluable for designing more efficient synthetic routes or for understanding its metabolic fate.

Structure-Reactivity Relationship (SRR) Studies within Chemical Transformations

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural features of a molecule with its chemical reactivity. For this compound, this could involve investigating how modifications to its structure affect its reactivity in specific transformations. For example, the position of the bromine atom on the phenyl ring is expected to influence the electronic properties of the ring and, consequently, its reactivity in electrophilic or nucleophilic aromatic substitution reactions.

Computational methods can be used to systematically study a series of related compounds, where different substituents are placed on the phenyl ring or the cyclohexyl ring. By calculating reactivity descriptors (such as atomic charges, frontier orbital densities, and electrostatic potentials) for each compound, a quantitative structure-reactivity relationship (QSRR) can be developed. This can then be used to predict the reactivity of new, unsynthesized derivatives.

Table 2: Hypothetical Structure-Reactivity Data for Phenyl-Substituted Cyclohexylamines

Substituent at para-positionHammett Parameter (σp)Calculated Reaction Rate (relative to H)
-NO20.780.2
-Br0.230.8
-H0.001.0
-CH3-0.171.5
-OCH3-0.272.1

This table provides illustrative data to show how reactivity might change with different substituents on the phenyl ring. The Hammett parameter is a measure of the electronic effect of the substituent.

Spectroscopic Property Prediction from Computational Models

Computational models can be used to predict various spectroscopic properties of this compound, which can be a valuable tool for its characterization.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts. These predictions can aid in the assignment of experimental spectra and can be used to distinguish between different isomers or conformers.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be calculated computationally. The predicted vibrational frequencies and intensities can be compared with experimental data to confirm the structure of the molecule and to understand the nature of its vibrational modes.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This can provide information about the electronic transitions and the color of the compound.

These predicted spectra can be particularly useful in cases where the compound is difficult to synthesize or isolate in pure form for experimental analysis.

Applications in Advanced Organic Synthesis and Materials Chemistry Non Biological Focus

Use as a Precursor in Multi-Step Organic Syntheses

The dual functionality of 1-(3-bromophenyl)cyclohexan-1-amine, with its nucleophilic amine and the bromo-substituted aromatic ring amenable to cross-coupling reactions, makes it a strategic starting material for the synthesis of more elaborate molecules.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The cyclohexylamine (B46788) moiety serves as a versatile scaffold for the construction of diverse heterocyclic and polycyclic systems. The primary amine can participate in a variety of classical and modern cyclization strategies. For instance, reactions involving the amine group can lead to the formation of nitrogen-containing heterocycles.

Research on related cyclohexanone (B45756) and cyclohexan-1,3-dione derivatives has demonstrated their utility in synthesizing a wide array of fused heterocyclic compounds. nih.govresearchgate.net These precursors can undergo reactions to form thiophenes, pyrans, and thiazoles. nih.govresearchgate.net By analogy, this compound can be envisioned as a precursor to similar complex heterocyclic structures. The amine functionality can be transformed into other reactive groups or can directly participate in cyclization reactions to build heterocyclic rings fused to the cyclohexane (B81311) core. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles.

Furthermore, the presence of the 3-bromophenyl group opens up possibilities for intramolecular cyclizations. Following an initial N-functionalization, a subsequent intramolecular Heck or Suzuki-Miyaura coupling reaction could be employed to construct a new ring, leading to polycyclic systems where the newly formed ring is fused to the phenyl group. The strategic placement of the bromine atom at the meta position offers specific regiochemical outcomes in such cyclizations. The synthesis of polycyclic aromatic compounds and their heterocyclic analogues through formal [2+2]-cycloadditions of related vinyl biaryls highlights the potential for creating complex scaffolds from appropriately functionalized precursors. nih.govresearchgate.net

A notable example from the literature describes the synthesis of 1,3,4-oxadiazoles from the reaction of N-isocyaniminotriphenylphosphorane with cyclohexanone, a primary amine, and an aromatic carboxylic acid. This reaction proceeds via an intramolecular aza-Wittig reaction of in-situ generated iminophosphoranes. This methodology could potentially be adapted to use this compound as the primary amine component, leading to the formation of sterically congested 1,3,4-oxadiazole (B1194373) derivatives bearing the 1-(3-bromophenyl)cyclohexyl moiety.

Construction of Macrocyclic Architectures

Macrocycles are of significant interest due to their unique conformational properties and their ability to act as hosts for smaller molecules. The synthesis of macrocyclic compounds often relies on strategies that can effectively form large rings without promoting polymerization. The bifunctional nature of this compound makes it a promising candidate for the construction of macrocyclic architectures.

The primary amine can be readily acylated or alkylated, and the bromo-substituted phenyl ring can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This "orthogonality" of reactive sites allows for a stepwise or convergent approach to macrocyclization. For example, the amine could be reacted with a long-chain diacid chloride to form a diamide. Subsequent intramolecular Ullmann or Buchwald-Hartwig amination could then be used to close the macrocyclic ring.

Alternatively, two molecules of this compound could be coupled through their amine functionalities with a suitable di-functional linker. The resulting intermediate, now possessing two bromophenyl groups, could then undergo a double intramolecular coupling reaction to form a macrocycle. The conformational rigidity of the cyclohexane and phenyl rings would influence the preorganization of the linear precursor, potentially favoring the desired intramolecular cyclization over intermolecular polymerization. The construction of macrocycles often forces molecules to adopt specific conformations, which can be advantageous in creating specific binding pockets or achieving desired material properties. nih.gov

Development of Novel Ligands or Catalysts Derived from the Amine Scaffold

The inherent chirality of this compound, once resolved into its separate enantiomers, and the presence of a coordinating amine group, make it an attractive scaffold for the development of new ligands for catalysis.

Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is crucial for enantioselective catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. nih.govenamine.net Chiral amines and their derivatives are a well-established class of ligands for a variety of metal-catalyzed asymmetric reactions. researchgate.net The this compound scaffold, being a chiral primary amine, can be readily derivatized to generate a library of potential ligands.

For instance, reaction of the amine with phosphine-containing electrophiles, such as chlorodiphenylphosphine, would yield aminophosphine (B1255530) ligands. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in a P,N-ligand can lead to unique catalytic properties. nih.gov The steric and electronic properties of such ligands could be fine-tuned by modifying the substituents on the phosphorus atom or by further functionalizing the phenyl ring.

The bromo-substituent on the phenyl ring offers a handle for further modification. For example, it could be replaced with other functional groups via cross-coupling reactions, allowing for the introduction of additional coordinating moieties or sterically demanding groups to create a more sophisticated ligand environment around the metal center. The design of such ligands is critical for achieving high levels of enantioselectivity in catalytic reactions. mdpi.com

Potential Ligand Type Synthetic Approach Potential Catalytic Application
Chiral AminophosphineReaction with chlorophosphinesAsymmetric hydrogenation, hydroformylation
Chiral DiamineDimerization via a linkerAsymmetric transfer hydrogenation
Chiral P,N-LigandsDerivatization of the amine and phenyl ringPalladium-catalyzed allylic alkylation

Table 1: Potential Chiral Ligands Derived from this compound and Their Applications

Organocatalysts Incorporating the Amine Moiety

In addition to serving as ligands in metal-based catalysis, chiral amines can also function as organocatalysts. The field of asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, often providing complementary reactivity to metal-based systems. researchgate.net Primary amines and their derivatives can activate substrates through the formation of iminium ions or enamines.

The this compound scaffold could be incorporated into more complex organocatalytic structures. For example, it could be tethered to a thiourea (B124793) or squaramide moiety to create a bifunctional catalyst capable of activating both the electrophile and the nucleophile in a reaction. The cyclohexyl group would provide a rigid and sterically defined environment around the catalytic center, which is often crucial for achieving high enantioselectivity.

Research has shown that achiral amines in combination with a chiral Brønsted acid can catalyze cascade reactions to produce substituted cyclohexylamines with high enantioselectivity. organic-chemistry.org This highlights the potential of the cyclohexylamine scaffold in asymmetric catalysis. By starting with enantiopure this compound, it may be possible to develop novel organocatalysts for a range of asymmetric transformations.

Integration into Framework Materials (e.g., MOFs, COFs) via Derivatization

The amine functionality of this compound serves as a key anchoring point for its integration into porous framework materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). This can be achieved through post-synthetic modification of a pre-formed framework or by using a derivatized version of the amine as a building block in the initial synthesis of the framework.

The derivatization of aliphatic amines for analytical purposes is a well-established technique, and similar strategies can be applied to modify them for incorporation into materials. sigmaaldrich.com The amine group can be readily converted into an amide, urea, or other functional group that is compatible with the chemistry used to build the framework.

The incorporation of amine-functionalized molecules into MOFs and COFs is a widely used strategy to enhance their properties, particularly for applications such as carbon dioxide capture and catalysis. nih.govnih.govmdpi.com The amine groups can increase the affinity of the material for acidic gases like CO2 and can also serve as catalytic sites. researchgate.netresearchgate.net

Framework Type Integration Strategy Potential Application
Metal-Organic Framework (MOF)Post-synthetic modification of an amine-reactive MOFGas separation, heterogeneous catalysis
Covalent-Organic Framework (COF)Use of a derivatized amine as a building blockChiral separations, sensing

Table 2: Potential Integration of this compound into Framework Materials

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent interactions. The structure of this compound offers several features that are highly conducive to the formation of such assemblies and participation in host-guest systems.

The key to its potential lies in the variety of non-covalent interactions it can engage in:

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. In the case of this compound, the bromine atom can interact with Lewis bases, such as the nitrogen atom of another molecule, to form predictable and stable supramolecular structures. worldscientific.com These interactions, including Br⋯N, Br⋯Br, and Br⋯π, can be pivotal in directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. worldscientific.com

Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This allows for the formation of robust intermolecular hydrogen bonding networks, which are fundamental to the construction of many supramolecular architectures.

π-π Stacking: The bromophenyl ring can participate in π-π stacking interactions with other aromatic systems. These interactions, arising from the alignment of π-orbitals, contribute to the stability of supramolecular assemblies.

Hydrophobic Interactions: The non-polar cyclohexyl and phenyl groups can engage in hydrophobic interactions, particularly in polar solvents, driving the aggregation of molecules to minimize contact with the solvent.

This combination of directional and non-directional forces allows this compound to be a valuable component in the design of complex host-guest systems. For instance, it could be incorporated into larger macrocyclic hosts, where the arylcyclohexylamine moiety acts as a binding site for specific guest molecules. The convergence of multiple non-covalent interactions would enhance the binding affinity and selectivity of the host for its intended guest.

Table 1: Potential Non-Covalent Interactions of this compound and Their Typical Energies.
Interaction TypeParticipating MoietiesTypical Energy Range (kJ/mol)Significance in Supramolecular Assembly
Halogen BondingC-Br ∙∙∙ N/O/π-system5 - 30Directional control of crystal packing and self-assembly.
Hydrogen BondingN-H ∙∙∙ N/O10 - 40Formation of robust and predictable networks.
π-π StackingBromophenyl ∙∙∙ Aromatic Ring0 - 50Stabilization of layered or columnar structures.
Hydrophobic InteractionsCyclohexyl/Phenyl GroupsVariableDriving force for aggregation in aqueous media.

Design and Synthesis of Chemosensors and Probes for Chemical Analysis

A chemosensor is a molecule designed to signal the presence of a specific chemical substance (analyte). whiterose.ac.uk Typically, a chemosensor consists of a recognition unit (receptor) that selectively binds to the analyte and a signaling unit (transducer) that produces a detectable change, such as a change in color or fluorescence, upon binding. whiterose.ac.uk

This compound is a promising scaffold for the development of novel chemosensors. The arylcyclohexylamine core can serve as a versatile recognition unit. The primary amine offers a reactive handle for the straightforward attachment of a variety of signaling units, such as fluorophores or chromophores, through standard amide or imine bond formation.

The design of a chemosensor based on this compound could follow several strategies:

Analyte-Induced Conformational Change: The binding of an analyte to the arylcyclohexylamine receptor could induce a conformational change in the molecule. If a signaling unit is appropriately positioned, this change could alter its photophysical properties, leading to a detectable signal.

Modulation of Photoinduced Electron Transfer (PET): A fluorophore can be attached to the amine group. In the unbound state, the lone pair of electrons on the nitrogen might quench the fluorescence of the fluorophore through a PET process. Upon binding of an analyte (e.g., a metal cation) to a receptor site incorporating the amine, the lone pair's availability for PET would be reduced, leading to a "turn-on" fluorescence response.

Exploiting the Bromo-Substituent: The bromine atom can be used as a reactive site for further functionalization, for instance, through cross-coupling reactions to introduce other recognition or signaling moieties.

For example, a fluorescent chemosensor for a specific analyte could be synthesized by coupling a fluorophore to the amine group of this compound. The bromophenyl group could be further modified to enhance selectivity for the target analyte. The performance of such a sensor would be evaluated based on its sensitivity (limit of detection), selectivity (response to the analyte in the presence of other species), and response time.

Table 2: Hypothetical Chemosensor Design Based on this compound.
ComponentFunctionExample MoietySensing Principle
Recognition UnitSelective binding of the analyte.The this compound scaffold itself, or a derivative.Utilizes hydrogen bonding, halogen bonding, or steric complementarity.
Signaling UnitProduces a detectable signal upon analyte binding.Dansyl chloride, NBD chloride, or other fluorophores attached to the amine.Changes in fluorescence intensity or wavelength (turn-on/turn-off).
LinkerConnects the recognition and signaling units.Amide or imine bond.Facilitates communication between the receptor and the signal transducer.

Conclusion and Future Perspectives in the Academic Research of 1 3 Bromophenyl Cyclohexan 1 Amine

Summary of Key Academic Contributions and Remaining Challenges

Academic contributions directly focusing on 1-(3-bromophenyl)cyclohexan-1-amine are sparse. The primary accessible information originates from chemical suppliers, which provides foundational data such as its chemical formula (C₁₂H₁₆BrN), molecular weight, and CAS number (676138-34-4 for the hydrochloride salt). wikipedia.orgnih.govaccelachem.combiosynth.com The synthesis of related arylcyclohexylamines is well-documented, with the reaction of a substituted phenyl Grignard reagent with a cyclohexanone (B45756) derivative followed by amination being a classical approach. taylorandfrancis.com For instance, the synthesis of various N-alkyl-arylcyclohexylamines has been described, offering a template for the potential synthesis of derivatives of this compound. nih.gov

A significant challenge is the current lack of dedicated scholarly articles detailing the specific synthesis, reaction mechanisms, and chemical properties of this compound. Most of the available literature discusses arylcyclohexylamines as a broad class, often in the context of their biological activity, which falls outside the scope of this review. mdpi.comnih.gov Consequently, a primary hurdle for future academic work is the foundational characterization of this compound.

Unexplored Avenues in Synthetic Methodology and Chemical Transformations

The synthetic pathways to this compound and its derivatives are ripe for exploration. While traditional methods like the Grignard reaction are likely applicable, there is considerable scope for the development of more novel and efficient synthetic strategies. Modern catalytic methods, such as palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), could offer alternative and potentially more versatile routes to this and related compounds.

The bromine atom on the phenyl ring presents a key functional handle for a variety of chemical transformations, an area that remains entirely unexplored for this specific molecule. This opens up numerous possibilities for derivatization through reactions such as:

Suzuki-Miyaura Cross-Coupling: Reaction with boronic acids to introduce new aryl or alkyl substituents at the 3-position of the phenyl ring.

Sonogashira Coupling: Introduction of alkyne moieties.

Heck and Stille Couplings: Formation of new carbon-carbon bonds.

Buchwald-Hartwig Amination: Introduction of various amine functionalities.

These transformations would allow for the creation of a library of novel arylcyclohexylamine derivatives with tailored electronic and steric properties, which could be of interest in various fields of chemical science.

Emerging Trends in Theoretical and Computational Studies of Related Arylcyclohexylamines

Computational chemistry offers a powerful tool to investigate the properties of this compound and its potential derivatives without the need for immediate synthesis. While no specific computational studies on this compound were found, research on related arylcyclohexylamines provides a framework for future work. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₆BrN uni.lu
Molecular Weight254.16 g/mol uni.lu
XLogP33.6 uni.lu
Hydrogen Bond Donor Count1 uni.lu
Hydrogen Bond Acceptor Count1 uni.lu
Rotatable Bond Count1 uni.lu
Exact Mass253.0466 g/mol uni.lu
Monoisotopic Mass253.0466 g/mol uni.lu
Topological Polar Surface Area26 Ų uni.lu
Heavy Atom Count14 uni.lu

This data is computationally generated and provides a starting point for experimental verification.

Future theoretical studies could focus on:

Conformational Analysis: Determining the preferred spatial arrangement of the phenyl and cyclohexyl rings and the amine group.

Electronic Properties: Calculating the molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and dipole moment to understand its reactivity.

Reaction Modeling: Simulating the proposed synthetic transformations to predict reaction pathways, transition states, and potential yields.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound.

Potential for Novel Applications in Chemical Science and Engineering (Excluding Biological Contexts)

Beyond its potential as a scaffold in medicinal chemistry, this compound and its derivatives could find applications in other areas of chemical science and engineering. The unique combination of a rigid cyclohexyl ring, an aromatic system, and a reactive amine group makes it an interesting building block.

Potential non-biological applications include:

Materials Science: As a monomer or cross-linking agent in the synthesis of novel polymers. The arylcyclohexylamine moiety could impart specific thermal or mechanical properties to the resulting materials. The use of related structures in the formation of functional polymers suggests this potential. researchgate.netumich.edu

Supramolecular Chemistry: As a building block for the construction of host-guest systems or self-assembling materials. The aromatic ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds.

Outlook for Sustainable and Efficient Chemical Processes Involving the Compound

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should aim to develop sustainable and efficient processes. This could involve:

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones to reduce waste.

Green Solvents: Employing environmentally benign solvents or even solvent-free reaction conditions, such as mechanochemistry (ball milling), which has been shown to be effective for the synthesis of other nitrogen-containing compounds. rsc.org

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.gov

The development of sustainable synthetic methods for functionalized amines is an active area of research, and these approaches could be readily applied to the synthesis of this compound. rsc.org

Q & A

Q. Key Factors :

  • Microwave radiation enhances reaction speed and reduces byproducts .
  • Solvent polarity and temperature critically affect stereochemical outcomes in chiral derivatives .

How is the molecular structure of this compound characterized in crystallographic studies?

Basic
Structural elucidation employs:

  • X-ray crystallography using SHELX software (SHELXL/SHELXS) for refinement, leveraging high-resolution data to resolve bromine’s electron density .
  • NMR spectroscopy : 1^1H and 13^{13}C spectra confirm cyclohexane ring conformation and bromophenyl substitution patterns (e.g., meta-bromine coupling in 1^1H-NMR) .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., C12_{12}H14_{14}BrN, observed m/z 251.03) .

What in vitro models are used to evaluate the cytotoxic potential of this compound derivatives?

Advanced
Derivatives like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on are tested against MCF-7 breast cancer cells using:

  • Presto Blue™ assays : Measures cell viability via fluorescence.
  • IC50_{50} determination : Chalcone derivatives (e.g., compound 4) show IC50_{50} values of 22.41 µg/mL, indicating potent cytotoxicity .

Q. Table 1. Cytotoxicity of Halogen-Substituted Chalcones

CompoundIC50_{50} (µg/mL)
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on42.22
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on22.41

How does stereochemistry influence the biological activity of this compound derivatives?

Advanced
Chiral synthesis (e.g., (R)-1-(3-Bromophenyl)propan-1-amine hydrochloride) demonstrates:

  • Enantiomeric excess (ee) : One-pot methods achieve >90% ee, enhancing receptor selectivity .
  • Mechanistic insights : The (R)-enantiomer shows higher affinity for serotonin receptors due to spatial alignment of the bromophenyl group .
  • Crystallographic validation : Flack parameter analysis resolves absolute configuration, critical for structure-activity relationships (SAR) .

What computational methods predict the reactivity of this compound in drug design?

Q. Advanced

  • Molecular docking : Simulations using AutoDock Vina assess binding to kinase targets (e.g., EGFR), guided by bromine’s hydrophobic interactions .
  • QSAR modeling : Electron-withdrawing effects of bromine correlate with enhanced cytotoxic activity in chalcone derivatives (R2^2 = 0.89) .
  • DFT calculations : Optimize transition states for Suzuki-Miyaura cross-coupling reactions, predicting regioselectivity in functionalized derivatives .

What safety protocols are essential for handling brominated cyclohexylamine derivatives?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., bromomethylcyclohexane) .
  • First aid : Immediate rinsing with water for skin exposure; artificial respiration if inhaled .

How are contradictory cytotoxicity results resolved in SAR studies of bromophenyl derivatives?

Q. Advanced

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., Vero vs. MCF-7) to confirm specificity .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation of false positives .
  • Structural analogs : Compare IC50_{50} trends across halogen-substituted derivatives (Br > Cl > F) to isolate bromine’s role .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.